molecular formula C12H11N5O B12119217 1H-Pyrazole-4-carboxaldehyde, 5-(1H-benzotriazol-1-yl)-1,3-dimethyl- CAS No. 1152552-08-3

1H-Pyrazole-4-carboxaldehyde, 5-(1H-benzotriazol-1-yl)-1,3-dimethyl-

Cat. No.: B12119217
CAS No.: 1152552-08-3
M. Wt: 241.25 g/mol
InChI Key: SWTAERSRPDFKLD-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxaldehyde, 5-(1H-benzotriazol-1-yl)-1,3-dimethyl- is a complex organic compound that features both pyrazole and benzotriazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-4-carboxaldehyde, 5-(1H-benzotriazol-1-yl)-1,3-dimethyl- typically involves multi-step organic reactions. A common approach might include the formation of the pyrazole ring followed by the introduction of the benzotriazole group. Specific reagents and conditions would depend on the desired yield and purity.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-4-carboxaldehyde, 5-(1H-benzotriazol-1-yl)-1,3-dimethyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a ligand in protein studies.

    Medicine: Exploration as a pharmaceutical intermediate or active compound.

    Industry: Use in materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. In materials science, its unique structure could impart specific physical or chemical properties to materials.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole-4-carboxaldehyde: A simpler compound without the benzotriazole group.

    5-(1H-Benzotriazol-1-yl)-1,3-dimethyl-1H-pyrazole: Similar but with different functional groups.

Uniqueness

1H-Pyrazole-4-carboxaldehyde, 5-(1H-benzotriazol-1-yl)-1,3-dimethyl- is unique due to the combination of pyrazole and benzotriazole moieties, which can confer unique reactivity and properties not found in simpler analogs.

Properties

CAS No.

1152552-08-3

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

5-(benzotriazol-1-yl)-1,3-dimethylpyrazole-4-carbaldehyde

InChI

InChI=1S/C12H11N5O/c1-8-9(7-18)12(16(2)14-8)17-11-6-4-3-5-10(11)13-15-17/h3-7H,1-2H3

InChI Key

SWTAERSRPDFKLD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C=O)N2C3=CC=CC=C3N=N2)C

Origin of Product

United States

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